molecular formula C15H11ClN2O4 B5722617 N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide

N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide

Cat. No.: B5722617
M. Wt: 318.71 g/mol
InChI Key: JZGSWKBXRILLQZ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring, a chlorine atom, and a nitro group on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 5-chlorobenzamide followed by acetylation. The nitration step involves treating 5-chlorobenzamide with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The acetylation step involves reacting the nitrated product with acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products:

    Reduction: 5-chloro-2-amino-N-(3-acetylphenyl)benzamide.

    Substitution: N-(3-acetylphenyl)-5-substituted-2-nitrobenzamide (depending on the nucleophile used).

    Hydrolysis: 5-chloro-2-nitrobenzoic acid and 3-acetylaniline.

Scientific Research Applications

Chemistry: N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various chemical entities.

Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential biological activities. The presence of the nitro and acetyl groups suggests it could be a candidate for developing new pharmaceuticals with antimicrobial or anti-inflammatory properties.

Industry: In the materials science field, this compound can be used in the development of novel polymers or as a precursor for dyes and pigments. Its unique structure allows for modifications that can lead to materials with desirable properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide would depend on its specific application. In a biological context, if it were to exhibit antimicrobial activity, it might act by interfering with bacterial cell wall synthesis or protein function. The nitro group could be reduced within microbial cells to form reactive intermediates that damage cellular components. The acetyl group might enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

    N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar in structure but with a sulfonamide group instead of a nitro group.

    N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar but with a different substitution pattern on the benzene ring.

    N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide: Similar but with additional chlorine atoms and an acetamide group.

Uniqueness: N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide is unique due to the specific combination of functional groups it possesses. The presence of both a nitro group and a chlorine atom on the benzamide structure provides distinct reactivity and potential for diverse applications. Its structure allows for targeted modifications, making it a valuable compound in synthetic chemistry and potential pharmaceutical development.

Properties

IUPAC Name

N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4/c1-9(19)10-3-2-4-12(7-10)17-15(20)13-8-11(16)5-6-14(13)18(21)22/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGSWKBXRILLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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